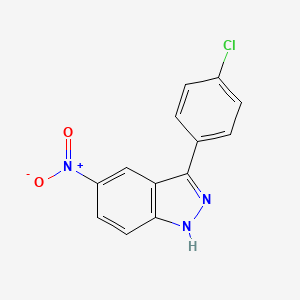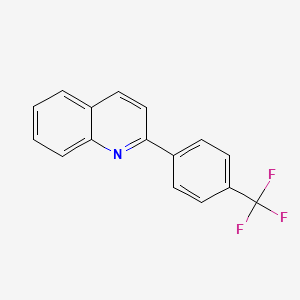
2-(4-(Trifluoromethyl)phenyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)phenyl)quinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a trifluoromethyl group attached to the phenyl ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-(Trifluoromethyl)phenyl)quinoline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted quinolines .
Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base. This method provides a straightforward route to obtain the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to enhance yield and reduce costs, making this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)quinoline has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-cancer agent by targeting specific protein kinases involved in cancer cell proliferation.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinoline in medicinal applications involves the inhibition of specific protein kinases, such as SGK1. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. The compound interacts with the kinase’s active site, disrupting its normal function and thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: This compound is a histone deacetylase inhibitor with potential anti-cancer properties.
Fluoroquinolones: These compounds are well-known for their antibacterial activity and are used in various medicinal applications.
Uniqueness
2-(4-(Trifluoromethyl)phenyl)quinoline is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and electronic properties. This makes it a valuable compound for developing new drugs and materials with improved efficacy and performance .
Properties
Molecular Formula |
C16H10F3N |
|---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]quinoline |
InChI |
InChI=1S/C16H10F3N/c17-16(18,19)13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H |
InChI Key |
BIROZGRKADIQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 1-cyano-2-methylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11845745.png)

![7-methyl-N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B11845753.png)
![2-(Benzylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11845759.png)
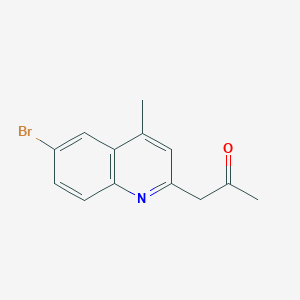
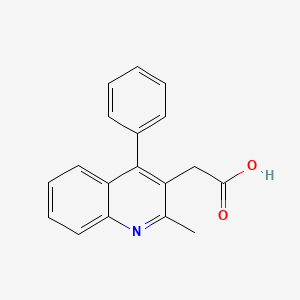
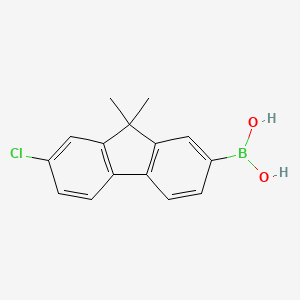
![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
